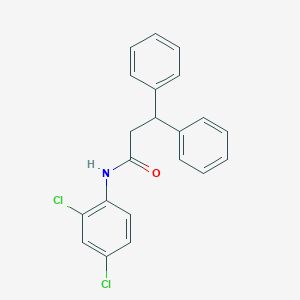
N-(2,4-dichlorophenyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-3,3-diphenylpropanamide, commonly known as DDCP, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties. DDCP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
作用機序
DDCP has been found to act as an inhibitor of the enzyme FAAH, which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. By inhibiting FAAH, DDCP can increase the levels of endocannabinoids in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
DDCP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, leading to a range of physiological effects, including reduced pain sensation, increased appetite, and modulation of the immune system. DDCP has also been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory conditions.
実験室実験の利点と制限
DDCP has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it easy to store and transport. However, there are also limitations to the use of DDCP in laboratory experiments. It can be difficult to work with due to its low solubility in water, and it may exhibit non-specific effects in some assays.
将来の方向性
There are several future directions for research on DDCP. One area of interest is the development of more potent and selective inhibitors of FAAH. Another area of interest is the investigation of the potential therapeutic applications of DDCP, particularly in the treatment of inflammatory conditions. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of DDCP, as well as its potential limitations and side effects.
合成法
DDCP can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Schotten-Baumann reaction, and the Ullmann reaction. The most commonly used method for synthesizing DDCP is the Friedel-Crafts acylation reaction, which involves the reaction of 2,4-dichlorobenzoyl chloride with diphenylpropane in the presence of a Lewis acid catalyst.
科学的研究の応用
DDCP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. DDCP has been studied for its potential use as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. It has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
特性
分子式 |
C21H17Cl2NO |
|---|---|
分子量 |
370.3 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H17Cl2NO/c22-17-11-12-20(19(23)13-17)24-21(25)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,24,25) |
InChIキー |
HODQSZUKAABPRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



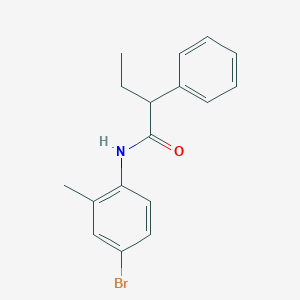
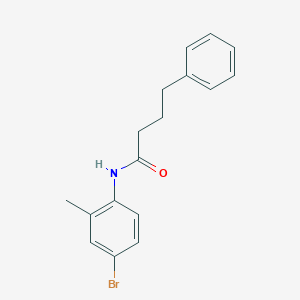
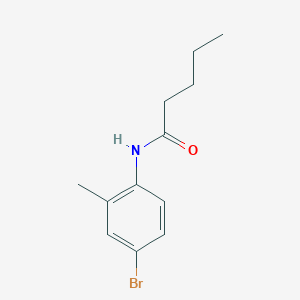


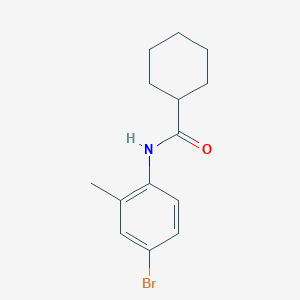
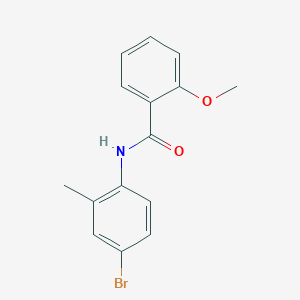
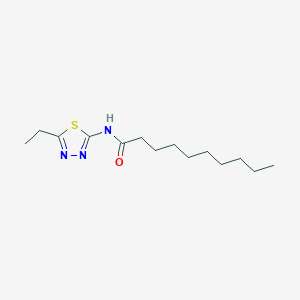
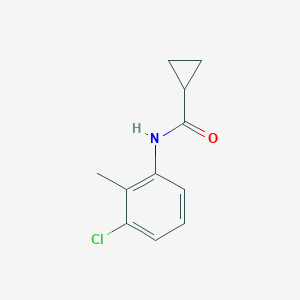
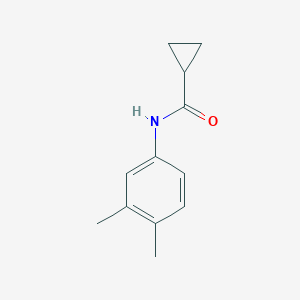
![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)
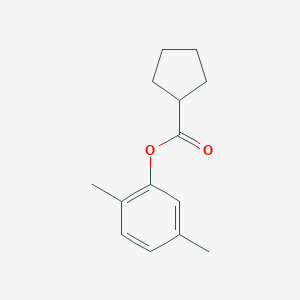
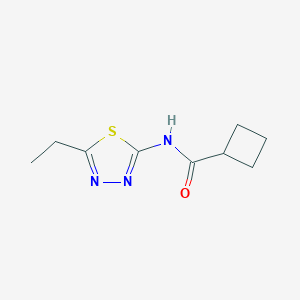
![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)